3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine
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Overview
Description
3-(Tert-butoxy)-7-oxaspiro[35]nonan-1-amine is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butoxy group. One common method involves the reaction of a suitable precursor with tert-butyl alcohol under acidic conditions to form the tert-butoxy group. The spirocyclic ring can be formed through cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets and pathways. The tert-butoxy group and spirocyclic structure may contribute to its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
- tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate
Uniqueness
3-(Tert-butoxy)-7-oxaspiro[35]nonan-1-amine is unique due to its specific spirocyclic structure and the presence of the tert-butoxy group
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12/h9-10H,4-8,13H2,1-3H3 |
InChI Key |
HFWPJTIRIQFVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCOCC2)N |
Origin of Product |
United States |
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